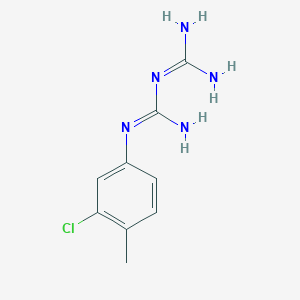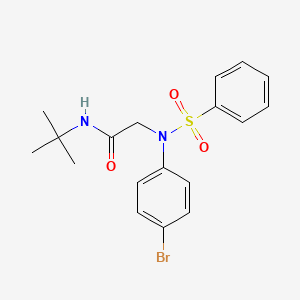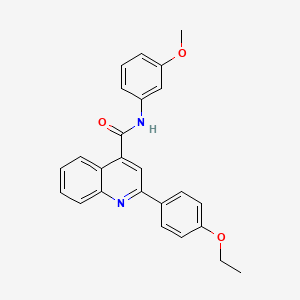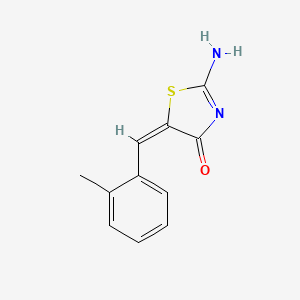
N-(3-chloro-4-methylphenyl)imidodicarbonimidic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)imidodicarbonimidic diamide, commonly known as Chlorantraniliprole, is a new insecticide that has gained popularity in recent years due to its effectiveness in controlling a wide range of pests. Chlorantraniliprole belongs to the group of anthranilic diamides, which are known for their unique mode of action that targets the ryanodine receptor in insect muscle cells.
Mécanisme D'action
Chlorantraniliprole acts on the ryanodine receptor in insect muscle cells, causing the release of calcium ions, which disrupts muscle function and causes paralysis and death. This mode of action is unique among insecticides and has been found to be highly effective against a wide range of pests.
Biochemical and Physiological Effects:
Chlorantraniliprole has been found to have low toxicity to mammals and birds, and has a favorable environmental profile due to its low persistence in soil and water. However, like all insecticides, it can have adverse effects on non-target organisms, and careful application is necessary to minimize these effects.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorantraniliprole has several advantages for lab experiments, including its high potency and efficacy, its unique mode of action, and its compatibility with other insecticides. However, its synthesis process is complex and requires careful handling of hazardous chemicals, and its effects on non-target organisms must be carefully monitored.
Orientations Futures
Future research on Chlorantraniliprole could focus on several areas, including the development of new formulations that are more effective and environmentally friendly, the optimization of application methods to minimize non-target effects, and the identification of new target pests that could benefit from Chlorantraniliprole. Additionally, more research is needed to understand the long-term effects of Chlorantraniliprole on ecosystems and to develop strategies for minimizing these effects.
Méthodes De Synthèse
Chlorantraniliprole is synthesized by reacting 3-chloro-4-methyl aniline with phosgene to form N-(3-chloro-4-methylphenyl)chloroformamide, which is then reacted with aminoguanidine to form Chlorantraniliprole. The synthesis process involves several steps and requires careful handling of hazardous chemicals.
Applications De Recherche Scientifique
Chlorantraniliprole has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests, including lepidopteran, coleopteran, and hemipteran insects. Its unique mode of action makes it a promising alternative to traditional insecticides, which often have limited efficacy due to the development of resistance in target pests. Chlorantraniliprole has also been tested for its compatibility with other insecticides, and has been found to enhance the efficacy of some insecticides when used in combination.
Propriétés
IUPAC Name |
2-(3-chloro-4-methylphenyl)-1-(diaminomethylidene)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c1-5-2-3-6(4-7(5)10)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIRNJNGOKYCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)N=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[{[Amino(imino)methyl]amino}(imino)methyl]amino}-2-chloro-1-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4898280.png)

![3,4-dimethyl-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4898299.png)
![3-bromo-2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4898304.png)
![N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898319.png)

![2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4898327.png)
![N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4898329.png)
![4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4898335.png)
![3-[(4-bromophenyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4898336.png)

![N-methyl-1-[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B4898347.png)
![5,10-di-2-furyl-2,7-bis(4-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4898363.png)